Isopropylphenylbutanal

Description

Contextualization of Butanal Derivatives in Contemporary Chemical Synthesis

Butanal derivatives are a class of organic compounds that feature a four-carbon aldehyde structure. They are significant intermediates in modern chemical synthesis due to the reactivity of the aldehyde functional group. mdpi.com This group, with its polarized carbon-oxygen double bond, readily participates in a variety of chemical reactions, making these derivatives versatile building blocks for more complex molecules. mdpi.commsu.edu

In contemporary chemical synthesis, butanal derivatives are utilized in several key types of reactions:

Aldol (B89426) Condensations: These reactions form new carbon-carbon bonds, a fundamental process in organic synthesis. msu.edu

Wittig Reactions: This method is used to synthesize alkenes from aldehydes. msu.edu

Reduction to Alcohols: The aldehyde group can be easily reduced to a primary alcohol, a common functional group in many organic molecules.

Oxidation to Carboxylic Acids: Conversely, oxidation of the aldehyde yields a carboxylic acid, another important functional group.

The versatility of butanal derivatives makes them valuable in the synthesis of a wide range of products, including pharmaceuticals, fragrances, and polymers. mdpi.comunibas.it The specific properties of a butanal derivative can be tailored by adding different functional groups to the butanal backbone, allowing chemists to design molecules with specific characteristics. Modern synthetic methods focus on developing efficient and environmentally friendly ways to produce and use these compounds, including biocatalysis and green chemistry approaches. pnas.org

Rationale for Focused Academic Inquiry on 3-(4-Isopropylphenyl)butanal

3-(4-Isopropylphenyl)butanal, also known by trade names such as Florhydral™, has garnered specific academic interest due to its unique structural features and applications, particularly in the fragrance industry. nih.govgivaudan.com Its molecular structure, which combines a butanal core with a para-isopropylphenyl group, gives it a distinct floral and fresh scent, often described as reminiscent of lily of the valley. unibas.itgivaudan.com

The rationale for a focused academic inquiry into this specific compound stems from several key areas:

Stereochemistry: The molecule possesses a stereocenter at the third carbon of the butanal chain, meaning it can exist as two different enantiomers (R and S forms). mdpi.com Investigating the synthesis and properties of each enantiomer is a significant area of research, as they can have different olfactory properties. researchgate.net

Synthesis Methods: Developing efficient and selective methods for synthesizing 3-(4-isopropylphenyl)butanal is a key research goal. This includes traditional chemical routes as well as more modern catalytic and biocatalytic approaches that aim for higher yields and greater enantioselectivity. pnas.orgresearchgate.net For instance, research has explored the enantioselective hydrogenation of a precursor molecule using chiral catalysts to produce the desired enantiomer in high purity. researchgate.net

Structure-Activity Relationships: Understanding how the specific arrangement of the isopropylphenyl group and the butanal chain influences its fragrance properties is crucial for designing new fragrance molecules with tailored scents. mdpi.com

Industrial Relevance: As a commercially valuable fragrance ingredient, there is a strong motivation to understand its chemical behavior, stability, and performance in various consumer products. givaudan.comchemicalbook.com

Scope and Objectives of the Comprehensive Research Outline

This article provides a comprehensive overview of the current state of research on 3-(4-Isopropylphenyl)butanal within the field of advanced organic chemistry. The primary objectives are:

To detail the known synthetic pathways for 3-(4-Isopropylphenyl)butanal, including both classical and modern catalytic methods.

To present and analyze the spectroscopic data (NMR, IR, Mass Spectrometry) that is crucial for the identification and characterization of the compound.

To explore the chemical reactivity of 3-(4-Isopropylphenyl)butanal, focusing on reactions involving the aldehyde functional group and the aromatic ring.

To summarize the key research findings and highlight the areas where further investigation is needed.

This research outline is designed to provide a focused and scientifically rigorous examination of 3-(4-Isopropylphenyl)butanal, contributing to a deeper understanding of this important chemical compound.

Structure

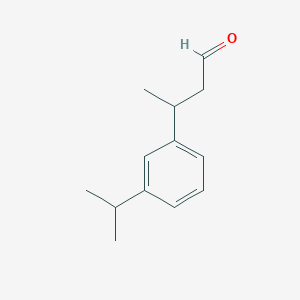

2D Structure

Properties

IUPAC Name |

3-(3-propan-2-ylphenyl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRBQTOZYGEWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051632 | |

| Record name | beta-Methyl-3-(1-methylethyl)benzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanal, .beta.-methyl-3-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

125109-85-5 | |

| Record name | Florhydral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125109-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanal, beta-methyl-3-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125109855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanal, .beta.-methyl-3-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Methyl-3-(1-methylethyl)benzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-methyl-3-(1-methylethyl)benzenepropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3-propan-2-ylphenyl)butanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLPHENYLBUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z92022479Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 4 Isopropylphenyl Butanal

Established Synthetic Pathways and Reaction Sequences

The industrial production of 3-(4-Isopropylphenyl)butanal, often referred to by trade names such as Florhydral®, relies on multi-step chemical syntheses designed for efficiency and yield. These pathways typically begin with readily available petrochemical feedstocks.

One of the primary industrial routes involves the hydroformylation of an appropriate olefin precursor. A common starting material is m-diisopropenylbenzene. researchgate.net The reaction sequence is designed to add a formyl group (CHO) and hydrogenate a double bond to achieve the target structure.

The key steps are:

Hydroformylation: In this step, m-diisopropenylbenzene reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. This reaction can lead to the formation of 3-(3-isopropenylphenyl)butyraldehyde, a crucial intermediate. researchgate.net However, a significant challenge with this starting material is the potential for double hydroformylation, leading to the creation of a useless dialdehyde (B1249045) byproduct, 3-[3-(1-methyl-3-oxopropyl)phenyl]butyraldehyde. researchgate.net

Hydrogenation: The intermediate aldehyde undergoes a subsequent hydrogenation step. This saturates the remaining carbon-carbon double bond of the isopropenyl group to form the final isopropyl group, yielding 3-(4-isopropylphenyl)butanal.

An alternative approach that avoids the formation of the dialdehyde side product involves the selective hydroformylation of 1-isopropyl-3-isopropenylbenzene. researchgate.net This precursor, which already contains the desired isopropyl group, can be hydroformylated to produce 3-(4-isopropylphenyl)butanal with high chemo- and regioselectivity. researchgate.net

| Step | Starting Material | Key Intermediate(s) | Final Product |

| Route 1 | m-Diisopropenylbenzene | 3-(3-Isopropenylphenyl)butyraldehyde | 3-(4-Isopropylphenyl)butanal |

| Route 2 | 1-Isopropyl-3-isopropenylbenzene | (Direct to product) | 3-(4-Isopropylphenyl)butanal |

This table summarizes the key reactants and intermediates in the established synthetic pathways for 3-(4-Isopropylphenyl)butanal.

Other fundamental reactions, such as Friedel-Crafts alkylation, are foundational for creating the initial aromatic skeleton (cumene or isopropylbenzene) from benzene (B151609) and propylene, which can then be further functionalized.

Catalysis is central to the synthesis of 3-(4-isopropylphenyl)butanal, enabling high conversion rates and selectivity under manageable industrial conditions.

Hydroformylation Catalysts: Rhodium-based complexes are the catalysts of choice for the hydroformylation step. researchgate.net These homogeneous catalysts are highly active and can be modified with ligands to control selectivity. The efficiency of the reaction is sensitive to conditions such as temperature and pressure. For instance, limiting the conversion of m-diisopropenylbenzene to around 41% when using rhodium complexes immobilized on silica (B1680970) can exclusively yield the desired mono-aldehyde intermediate. researchgate.net

Hydrogenation Catalysts: Following hydroformylation, the selective hydrogenation of the olefinic intermediate is typically achieved using heterogeneous catalysts.

Palladium on Carbon (Pd/C): This catalyst is widely used due to its high activity and ability to minimize the risk of over-hydrogenation or reduction of the aldehyde group.

Raney Nickel: A more cost-effective alternative, Raney Nickel also serves as an effective hydrogenation catalyst, though it may require more precise temperature control to prevent side reactions.

| Temperature (°C) | Pressure (bar) | Catalyst System | Yield (%) |

| 80 | 10 | Rhodium-based | 62 |

| 100 | 20 | Rhodium-based | 78 |

| 120 | 30 | Rhodium-based | 85 |

This interactive table presents data adapted from analogous hydroformylation studies, illustrating how varying reaction conditions with a rhodium catalyst can impact product yield.

Development of Novel Synthetic Routes

Research continues to explore alternative synthetic strategies to improve efficiency, reduce costs, and gain access to specific stereoisomers of 3-(4-isopropylphenyl)butanal.

Novel synthetic designs often aim to overcome the limitations of established methods, such as byproduct formation. One such exploratory route is the Knoevenagel condensation. This method involves the reaction of an aromatic aldehyde with a 1,3-dicarbonyl compound, catalyzed by a secondary amine like piperidine (B6355638) or pyrrolidine, or an ammonium (B1175870) salt. google.com This approach represents a different strategy for building the carbon framework of the target molecule.

Another area of exploration focuses on cascade reactions. For instance, acid-catalyzed cascade reactions or cation-initiated olefin cyclizations represent advanced methods for constructing complex molecular architectures from simpler precursors in a single step. nih.gov While not yet standard for this specific aldehyde, these strategies hold potential for future synthetic routes.

The synthesis of single enantiomers of 3-(4-isopropylphenyl)butanal is of significant commercial interest, as the two enantiomers can have different odor profiles and intensities. lookchem.com Research has shown that the (S)-enantiomer is considerably more powerful, with an odor threshold 25 times lower than its (R)-enantiomer. lookchem.com

Two primary strategies have emerged for achieving this stereoselectivity:

Enzymatic Approaches: Biocatalysis using enzymes such as lipases has been successfully employed to produce single enantiomers of Florhydral®. researchgate.netlookchem.comresearchgate.net These enzymatic resolutions are highly selective and operate under mild conditions.

Asymmetric Catalysis: The key step in a prominent catalytic route is the enantioselective hydrogenation of an allylic alcohol intermediate, (E)-3-(3-isopropylphenyl)but-2-en-1-ol. lookchem.comresearchgate.netresearchgate.net This reaction uses a chiral catalyst to induce asymmetry, leading to a high excess of one enantiomer. Iridium-based catalysts featuring chiral phosphinooxazoline (PHOX) ligands have proven particularly effective, achieving asymmetric inductions of up to 97%. lookchem.comresearchgate.netresearchgate.net

The final step in this asymmetric route is the oxidation of the resulting chiral alcohol to the target aldehyde, (R)-3-(3-isopropylphenyl)butanal. lookchem.com

| Catalyst System | Enantiomeric Excess (ee) |

| [Ir-(S)-PHOX]-1 in CH2Cl2 | 27% |

| Chiral Iridium-Phosphinooxazoline | up to 97% |

This interactive table shows the effectiveness of different chiral iridium catalysts in the asymmetric hydrogenation step, a key part of the stereoselective synthesis of 3-(4-isopropylphenyl)butanal enantiomers. lookchem.com

Application of Green Chemistry Principles in Isopropylphenylbutanal Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly relevant to the synthesis of fine chemicals like 3-(4-isopropylphenyl)butanal. chemijournal.comacs.orgnih.gov

Key green chemistry principles applicable to its synthesis include:

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents because catalysts are used in small amounts and can be recycled, minimizing waste (Principle 9). acs.org The reliance on rhodium, palladium, and iridium catalysts in the synthesis of this compound aligns with this principle. researchgate.net Future improvements would focus on increasing catalyst recyclability and longevity.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product (Principle 2). ijnc.ir Comparing the hydroformylation of m-diisopropenylbenzene (which can produce a significant byproduct) with the hydroformylation of 1-isopropyl-3-isopropenylbenzene (which is more direct) shows a clear advantage for the latter in terms of atom economy. researchgate.net

Use of Renewable Feedstocks & Biocatalysis: The use of enzymes, as seen in the stereoselective synthesis, is a cornerstone of green chemistry. mdpi.com Biocatalysis often occurs in water under mild conditions, avoiding harsh solvents and high energy consumption. acs.orgmdpi.com

Reduce Derivatives: Green synthesis aims to avoid unnecessary derivatization, such as the use of protecting groups, to reduce the number of steps and materials used (Principle 8). acs.org The development of highly selective catalysts that can react with one part of a molecule while leaving others untouched is crucial to achieving this goal.

Energy Efficiency: Exploring energy-efficient methods like microwave-assisted synthesis or developing catalysts that operate at lower temperatures and pressures contributes to a greener process (Principle 6). ijnc.irsabangcollege.ac.in

By focusing on catalyst efficiency, choosing starting materials that lead to less waste, and employing biocatalytic and stereoselective methods, the synthesis of 3-(4-isopropylphenyl)butanal can be made more sustainable and environmentally friendly. ijnc.irsynthiaonline.com

Spectroscopic Characterization of 3 4 Isopropylphenyl Butanal and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectra provide direct evidence for the carbon skeleton and the electronic environment of each unique atom in the 3-(4-isopropylphenyl)butanal molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-(4-isopropylphenyl)butanal is expected to show distinct signals for each type of hydrogen atom. The para-substitution of the benzene (B151609) ring results in a characteristic AA'BB' splitting pattern for the aromatic protons, appearing as two doublets. The aldehyde proton is highly deshielded and appears as a triplet at a low field.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-(4-isopropylphenyl)butanal

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aldehyde (-CHO) | 9.7 - 9.8 | Triplet (t) | 1H |

| Aromatic (Ha) | ~7.15 | Doublet (d) | 2H |

| Aromatic (Hb) | ~7.10 | Doublet (d) | 2H |

| Benzylic (-CH-) | 3.2 - 3.4 | Sextet | 1H |

| Isopropyl (-CH(CH₃)₂) | 2.8 - 3.0 | Septet | 1H |

| Methylene (B1212753) (-CH₂CHO) | 2.7 - 2.8 | Doublet of doublets (dd) | 2H |

| Isopropyl (-CH(CH₃)₂) | ~1.25 | Doublet (d) | 6H |

| Methyl (-CH(CH₃)-) | ~1.20 | Doublet (d) | 3H |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering direct insight into the carbon framework. The chemical shifts are indicative of the carbon type (alkane, aromatic, carbonyl). General chemical shift ranges suggest that the aldehydic carbon will be the most downfield signal. bhu.ac.indocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(4-isopropylphenyl)butanal

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 200 - 203 |

| Aromatic (C-ipso, C-CH) | ~147 |

| Aromatic (C-ipso, C-iPr) | ~141 |

| Aromatic (C-H) | 128 - 129 |

| Aromatic (C-H) | 126 - 127 |

| Methylene (-CH₂CHO) | 45 - 50 |

| Benzylic (-CH-) | 35 - 40 |

| Isopropyl (-CH(CH₃)₂) | 33 - 34 |

| Isopropyl (-CH(CH₃)₂) | 23 - 24 |

| Methyl (-CH(CH₃)-) | 21 - 22 |

Multidimensional NMR Techniques for Complex Structural Assignments

To unambiguously assign the predicted ¹H and ¹³C signals, multidimensional NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. Key correlations would be observed between the aldehyde proton and the methylene protons, the methylene protons and the benzylic proton, and the benzylic proton and its adjacent methyl group. It would also confirm the coupling within the isopropyl group (methine to methyls).

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming assignments for the aliphatic, aromatic, and isopropyl moieties.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for piecing together the molecular fragments. For instance, HMBC would show correlations from the aldehyde proton to the benzylic carbon and from the aromatic protons to the benzylic and isopropyl carbons, confirming the connectivity of the entire molecule.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing information about the functional groups present and a unique molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is particularly useful for identifying the characteristic functional groups within a molecule due to their specific vibrational frequencies. For 3-(4-isopropylphenyl)butanal, the most prominent features would be the strong carbonyl stretch of the aldehyde and various C-H vibrations. The expected absorption bands are based on standard IR absorption tables and data from analogous compounds. nist.govlibretexts.orginstanano.com

Table 3: Predicted FT-IR Absorption Bands for 3-(4-isopropylphenyl)butanal

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2960 - 2870 | C-H Stretch | Alkyl (Isopropyl, Methyl, etc.) | Strong |

| ~2820 and ~2720 | C-H Stretch (Fermi Doublet) | Aldehyde | Medium, Sharp |

| ~1725 | C=O Stretch | Aldehyde | Strong, Sharp |

| ~1605, ~1515 | C=C Stretch | Aromatic Ring | Medium |

| ~1465 | C-H Bend | Alkyl | Medium |

| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations, making it an excellent tool for characterizing the carbon skeleton and the aromatic ring. renishaw.com The Raman spectrum serves as a unique "molecular fingerprint" that can be used for identification. nih.gov For 3-(4-isopropylphenyl)butanal, strong signals would be expected for the symmetric breathing modes of the para-substituted aromatic ring. The C=O stretch is typically weaker in Raman than in IR, while the C-H and C-C skeletal vibrations would be clearly visible.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details based on its fragmentation pattern upon ionization. The molecular formula of 3-(4-isopropylphenyl)butanal is C₁₃H₁₈O, with an exact mass of approximately 190.1358 Da.

In an electron ionization (EI) mass spectrum, the parent molecule forms a molecular ion ([M]⁺•), which then undergoes characteristic fragmentation. The fragmentation of 3-(4-isopropylphenyl)butanal is predicted to be dominated by cleavages adjacent to the carbonyl group and the aromatic ring.

McLafferty Rearrangement: A hallmark of aldehydes with a γ-hydrogen, this rearrangement would produce a characteristic neutral alkene fragment and a radical cation at m/z 44. docbrown.info

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the aliphatic chain is highly favorable, leading to the formation of a stable isopropylbenzyl cation at m/z 133.

Other Fragmentations: Loss of the isopropyl group ([M-43]⁺) and the aldehyde group ([M-29]⁺) are also plausible fragmentation pathways.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-(4-isopropylphenyl)butanal

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 190 | [C₁₃H₁₈O]⁺• | Molecular Ion (M⁺•) |

| 175 | [M - CH₃]⁺ | Loss of a methyl radical |

| 147 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 133 | [C₁₀H₁₃]⁺ | Benzylic cleavage (isopropylbenzyl cation) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

| 44 | [C₂H₄O]⁺• | McLafferty Rearrangement |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Electronic Absorption and Emission Spectroscopy Studies

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides valuable information about the electronic structure and photophysical properties of molecules containing chromophores and fluorophores.

The aromatic ring and the aldehyde group in 3-(4-isopropylphenyl)butanal constitute a chromophore that absorbs ultraviolet radiation, leading to electronic transitions (e.g., π → π* and n → π). nih.gov The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the molecule's electronic structure. Aromatic aldehydes typically exhibit strong absorption bands related to the π → π transitions of the benzene ring and a weaker, longer-wavelength band corresponding to the n → π* transition of the carbonyl group. rsc.org For substituted phenyl derivatives, such as sulfonamides containing an isopropylphenyl group, UV-Vis absorption maxima have been reported around 228 nm. mdpi.com It is expected that 3-(4-isopropylphenyl)butanal would exhibit similar absorption features.

| Compound Type / Derivative | Typical λmax (nm) | Associated Transition |

| Aromatic Aldehydes | ~240-280 | π → π* (Benzene ring) |

| Aromatic Aldehydes | ~300-340 | n → π* (Carbonyl group) |

| 3-[(4-Isopropylphenyl)sulfonamido]propyl Sulfamate | 228 | π → π* |

This table presents typical UV-Vis absorption data for aromatic aldehydes and a related isopropylphenyl derivative to infer the chromophoric properties of 3-(4-isopropylphenyl)butanal. nih.govmdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. While many aromatic aldehydes are not strongly fluorescent in non-polar solvents, some exhibit fluorescence in polar media. core.ac.uk The photophysical properties, including fluorescence emission, are highly dependent on the molecular structure and the nature of the excited states (e.g., S₁ (n,π) or S₁ (π,π)). nih.gov Studies on aromatic Schiff bases derived from aromatic aldehydes show that extending the π-conjugation system can lead to significant photoluminescence. researchgate.net While specific fluorescence data for 3-(4-isopropylphenyl)butanal is scarce, its derivatives, particularly those forming larger conjugated systems, could potentially exhibit fluorescent properties. The study of such properties is crucial for applications in materials science and as fluorescent probes. researchgate.net

X-ray Based Spectroscopic Techniques for Elemental and Chemical State Analysis

X-ray based techniques are powerful for probing the elemental composition and chemical environment of atoms within a material.

While specific studies employing X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX), or Near-Edge X-ray Absorption Fine Structure (NEXAFS) on 3-(4-isopropylphenyl)butanal itself are not prominent in the literature, these techniques are highly applicable for analyzing derivatives or formulations containing this compound.

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental composition and information about the chemical (oxidation) state of elements on a material's surface. For derivatives of 3-(4-isopropylphenyl)butanal or materials where it is incorporated, XPS could be used to identify and quantify the constituent elements (Carbon, Oxygen) and any other elements present. For example, in studies of catalysts used for the oxidation of lignin (B12514952) to aromatic aldehydes, XPS is used to determine the oxidation states of metal ions like Fe and Cu on the catalyst surface. mdpi.comrsc.org Similarly, in polymer analysis, XPS can confirm the chemical environments of carbon, nitrogen, and other elements. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with scanning electron microscopy, EDX provides elemental analysis of a sample. It can map the distribution of elements within a sample, which would be useful for analyzing mixtures or composite materials containing 3-(4-isopropylphenyl)butanal derivatives.

Near-Edge X-ray Absorption Fine Structure (NEXAFS): This technique provides detailed information about the unoccupied electronic states and the local coordination environment of atoms. It is particularly sensitive to the chemical bonding of low-Z elements like carbon and oxygen and could be used to study the orientation and electronic structure of 3-(4-isopropylphenyl)butanal derivatives adsorbed on surfaces.

Reaction Mechanisms and Chemical Reactivity of 3 4 Isopropylphenyl Butanal

Reactivity of the Aldehyde Functional Group: Nucleophilic Additions and Condensation Reactions

The aldehyde functional group is the most reactive site in the molecule, primarily due to the electrophilic nature of the carbonyl carbon. This polarity allows for a wide range of nucleophilic addition and condensation reactions. scribd.commdpi.com

Nucleophilic Addition: The carbonyl group readily undergoes attack by various nucleophiles. The reaction of substituted butanal derivatives with carbon nucleophiles is a well-established method in organic synthesis. nih.gov The stereochemical outcome of such additions to the chiral center at C3 can often be predicted using established models like the Felkin-Anh transition state model. nih.gov

Condensation Reactions: Aldol (B89426) condensation is a characteristic reaction for aldehydes possessing α-hydrogens. mdpi.comunibas.it While specific studies on 3-(4-isopropylphenyl)butanal are not prevalent, the synthesis of its structural isomer, cyclamen aldehyde (2-methyl-3-(4-isopropylphenyl)propanal), provides a relevant model. Cyclamen aldehyde is industrially synthesized via a base-catalyzed aldol condensation between 4-isopropylbenzaldehyde (B89865) and propanal, which forms an unsaturated aldehyde intermediate that is subsequently hydrogenated. chemicalbook.comresearchgate.netresearchgate.net This process highlights the ability of the isopropylphenyl moiety to participate in and direct such condensation reactions. These reactions are typically catalyzed by bases like potassium hydroxide (B78521) or solid base catalysts such as alkaline earth metal oxides. chemicalbook.comresearchgate.net

A summary of typical reactions at the aldehyde group is presented below.

| Reaction Type | Reagent(s) | Product Type | Notes |

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Secondary Alcohol | Forms a new carbon-carbon bond. |

| Wittig Reaction | Phosphorus Ylides (Ph₃P=CHR) | Alkene | Converts the carbonyl group to a C=C double bond. |

| Aldol Condensation | Base (e.g., NaOH, KOH) or Acid Catalyst | β-Hydroxy Aldehyde or α,β-Unsaturated Aldehyde | Involves the formation of an enolate intermediate; can undergo self-condensation or cross-condensation. researchgate.netmangaldaicollege.org |

| Thioacetal Formation | Thiols (R-SH) | Thioacetal | Protects the aldehyde group. |

| Michael Addition (to derivative) | Nucleophiles (e.g., thiols) | 1,4-Adduct | A related structure, 3-((3-(3-isopropylphenyl)butyl)thio)butanal, is formed via a Michael-type addition, indicating the susceptibility of the butanal backbone to such reactions. google.com |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Pathways

The benzene (B151609) ring in 3-(4-isopropylphenyl)butanal is substituted with two alkyl groups (an isopropyl group and a butanal side chain), which are activating and ortho-, para-directing for electrophilic aromatic substitution. Since the para position is occupied by the isopropyl group relative to the butanal chain, further substitution is directed to the ortho positions.

Electrophilic Aromatic Substitution: Common electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are theoretically possible. However, the substitution pattern will be governed by the combined directing effects of the two groups and steric hindrance. The synthesis of related compounds often involves Friedel-Crafts reactions on an isopropylbenzene precursor, demonstrating the ring's susceptibility to electrophilic attack. chemicalbook.com

Nucleophilic Aromatic Substitution: This pathway is generally not favored as it requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack. The alkyl groups present on 3-(4-isopropylphenyl)butanal are electron-donating, making this type of reaction highly unlikely under standard conditions.

| Reaction Type | Reagent(s) | Potential Product(s) | Notes |

| Nitration | HNO₃, H₂SO₄ | Nitrated aromatic ring | Substitution expected at positions ortho to the alkyl substituents. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogenated aromatic ring | Lewis acid catalyst is required for benzene ring halogenation. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkylated aromatic ring | Can lead to polysubstitution and rearrangement. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylated aromatic ring | A reliable method to introduce an acyl group onto the ring. |

Transformations Involving the Isopropyl Side Chain and Butanal Backbone

The aliphatic portions of the molecule also present opportunities for chemical modification.

Butanal Backbone: The butanal chain contains a chiral center at the C3 position, making stereoselective reactions possible. researchgate.net The α-hydrogens at the C2 position are acidic and can be deprotonated to form an enolate ion. This enolate is a key intermediate in aldol reactions and can also be used for α-alkylation to introduce new substituents. The asymmetric synthesis of its isomer Florhydral™ (3-(3-isopropylphenyl)butanal) utilizes asymmetric alkylation, demonstrating a viable pathway for modifying the butanal backbone. researchgate.net

Isopropyl Side Chain: The isopropyl group is a saturated alkyl group and is generally unreactive under mild conditions. Transformations would require harsh conditions, typically involving radical mechanisms, which are less common and controlled compared to reactions at the aldehyde or aromatic ring.

Oxidative and Reductive Reaction Pathways of 3-(4-Isopropylphenyl)butanal

The aldehyde group is readily transformed through both oxidation and reduction, yielding corresponding carboxylic acids and alcohols, respectively. unibas.it

Oxidation: The aldehyde can be oxidized to form 3-(4-isopropylphenyl)butanoic acid. This is a common transformation for aldehydes and can be achieved with a variety of oxidizing agents, such as potassium permanganate.

Reduction: The aldehyde group is easily reduced to a primary alcohol, yielding 3-(4-isopropylphenyl)butanol. researchgate.net This can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation over metal catalysts like palladium or ruthenium. chemicalbook.comresearchgate.net For example, the related compound 2-methyl-3-(p-isopropylphenyl)propionaldehyde (B8777328) can be reduced to the corresponding alcohol via catalytic hydrogenation. chemicalbook.com

| Reaction Pathway | Reagent(s) | Product |

| Oxidation | Potassium Permanganate (KMnO₄), Chromic Acid (H₂CrO₄) | 3-(4-Isopropylphenyl)butanoic acid |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), Catalytic Hydrogenation (H₂/Pd) | 3-(4-Isopropylphenyl)butanol researchgate.net |

Mechanistic Investigations of Complex Organic Transformations Incorporating 3-(4-Isopropylphenyl)butanal

The reactivity of 3-(4-isopropylphenyl)butanal and its isomers is often studied within the context of multi-step syntheses and complex transformations.

Aldol Condensation-Hydrogenation Sequence: The mechanism for the industrial synthesis of the related cyclamen aldehyde involves a base-catalyzed aldol condensation, proceeding through an enolate intermediate, followed by selective catalytic hydrogenation of the resulting α,β-unsaturated aldehyde. chemicalbook.comresearchgate.net The selectivity in the hydrogenation step is crucial to reduce the carbon-carbon double bond without affecting the aldehyde group or the aromatic ring.

Isomerization Reactions: Mechanistic studies have explored the isomerization of p-substituted phenylalkanols to their m-substituted counterparts. researchgate.net For instance, 3-(4-isopropylphenyl)butanol can be isomerized, and the resulting alcohol can then be dehydrogenated to the corresponding m-substituted aldehyde, such as Florhydral™. researchgate.net

Enantioselective Synthesis: The synthesis of specific enantiomers of related fragrances like Florhydral™ has been achieved using chiral catalysts, such as iridium-based complexes for enantioselective hydrogenation. researchgate.net Mechanistic proposals for such reactions often involve the formation of a chiral catalyst-substrate complex that directs the approach of the reagent to one face of the molecule.

These investigations highlight how the fundamental reactivity of the aldehyde, aromatic ring, and aliphatic chain of isopropylphenylbutanal structures are harnessed and controlled to achieve complex molecular targets.

Theoretical and Computational Analysis of 3 4 Isopropylphenyl Butanal

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for investigating the electronic environment of 3-(4-Isopropylphenyl)butanal, which in turn governs its reactivity and interactions.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to determine various properties of molecules, including 3-(4-Isopropylphenyl)butanal, known commercially as Florhydral®.

One of the applications of DFT has been in the calculation of the charge profile of fragrance molecules. This information is crucial for understanding intermolecular interactions and physicochemical properties such as the octanol-water partition coefficient (LogP), which influences a molecule's behavior in different environments. For instance, the charge profile for 3-(4-Isopropylphenyl)butanal has been obtained from DFT quantum-chemical calculations to determine such properties.

DFT calculations can also be instrumental in understanding reaction mechanisms. For example, in the context of skin sensitization by aldehydes, DFT has been used to model the stability of reaction intermediates, providing a mechanistic basis for quantitative structure-activity relationship (QSAR) models. This approach is relevant to assessing the reactivity of the aldehyde functional group in 3-(4-Isopropylphenyl)butanal.

Furthermore, DFT studies can provide insights into the structural and vibrational properties of molecules. While specific studies on the vibrational frequencies of 3-(4-Isopropylphenyl)butanal are not widely available, DFT is a standard method for predicting infrared and Raman spectra, which can aid in the experimental characterization of the molecule.

Table 1: Illustrative DFT-Calculated Molecular Properties of 3-(4-Isopropylphenyl)butanal

| Property | Predicted Value | Significance |

| Dipole Moment | Value | Indicates the polarity of the molecule, influencing its solubility and intermolecular forces. |

| Ionization Potential | Value | Relates to the energy required to remove an electron, a key factor in its reactivity. |

| Electron Affinity | Value | Describes the energy change when an electron is added, indicating its ability to act as an electron acceptor. |

| Total Energy | Value | Represents the stability of the molecule in its ground electronic state. |

Note: The values in this table are illustrative as specific comprehensive DFT studies on all molecular properties of 3-(4-Isopropylphenyl)butanal are not publicly available. They represent the type of data generated from such calculations.

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

For 3-(4-Isopropylphenyl)butanal, the aldehyde group, with its carbonyl double bond and lone pairs on the oxygen atom, is expected to be a primary site of reactivity. The HOMO is likely to have significant contributions from the oxygen lone pairs and the π-system of the benzene (B151609) ring, making these regions susceptible to electrophilic attack. Conversely, the LUMO is expected to be localized on the carbonyl group, specifically the π* antibonding orbital, making the carbonyl carbon an electrophilic center susceptible to nucleophilic attack.

Table 2: Conceptual Frontier Molecular Orbital Properties for 3-(4-Isopropylphenyl)butanal

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Value | Highest energy orbital containing electrons; indicates regions of electron donation. |

| LUMO | Value | Lowest energy orbital without electrons; indicates regions of electron acceptance. |

| HOMO-LUMO Gap | Value | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. |

Note: The values in this table are conceptual and represent the type of data obtained from molecular orbital analysis. Specific calculated values for 3-(4-Isopropylphenyl)butanal require dedicated computational studies.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions is crucial for controlling reaction outcomes and designing new synthetic routes. Computational modeling of reaction pathways allows for the characterization of transition states and the determination of kinetic and thermodynamic parameters.

Potential Energy Surface (PES) Mapping for Key Reactions

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its geometric parameters. By mapping the PES for a reaction, chemists can identify the most favorable reaction pathway, which corresponds to the minimum energy path connecting reactants and products through a transition state.

For 3-(4-Isopropylphenyl)butanal, key reactions of interest would include the oxidation of the aldehyde to a carboxylic acid, its reduction to an alcohol, and nucleophilic addition to the carbonyl group. A PES mapping for such a reaction would involve systematically changing the bond lengths and angles of the reacting species and calculating the energy at each point. The highest point along the minimum energy path corresponds to the transition state, which is a saddle point on the PES.

Prediction of Kinetic and Thermodynamic Parameters of Isopropylphenylbutanal Reactions

Once the stationary points on the PES (reactants, products, and transition states) have been identified, their energies can be used to predict the kinetic and thermodynamic parameters of the reaction.

Thermodynamic parameters, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction, determine the spontaneity and position of equilibrium. These can be calculated from the energy differences between the products and reactants.

Kinetic parameters, most notably the activation energy (Ea), are determined by the energy difference between the transition state and the reactants. The activation energy is a critical factor in determining the reaction rate. Transition state theory can be used to calculate the rate constant (k) of a reaction from the Gibbs free energy of activation (ΔG‡).

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for the Oxidation of 3-(4-Isopropylphenyl)butanal

| Parameter | Value | Unit | Significance |

| ΔH° | Value | kJ/mol | Enthalpy change of the reaction. |

| ΔG° | Value | kJ/mol | Gibbs free energy change, indicating spontaneity. |

| Ea | Value | kJ/mol | Activation energy, barrier to reaction. |

| k | Value | s⁻¹ | Rate constant at a given temperature. |

Note: This table presents hypothetical data for a plausible reaction of 3-(4-Isopropylphenyl)butanal to illustrate the outputs of reaction pathway modeling.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a molecule in a static state, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and intermolecular interactions.

For a flexible molecule like 3-(4-Isopropylphenyl)butanal, which has several rotatable bonds, MD simulations can be used to identify the most stable conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule's shape influences its interaction with olfactory receptors, which is the basis of its fragrance properties.

MD simulations can also be used to study the interactions of 3-(4-Isopropylphenyl)butanal with other molecules, such as solvents or biological macromolecules. This can provide a deeper understanding of its solubility, transport properties, and potential biological activity. In a study on olfactory habituation, the number of conformers of 3-(4-Isopropylphenyl)butanal was a contributing factor, highlighting the importance of its conformational flexibility nih.gov.

Table 4: Illustrative Conformational Analysis Data for 3-(4-Isopropylphenyl)butanal from Molecular Dynamics

| Conformational Dihedral Angle | Population (%) | Relative Energy (kJ/mol) |

| C-C-C-C (butanal chain) | Value | Value |

| C-C-C(phenyl)-C(phenyl) | Value | Value |

Note: This table illustrates the type of data that can be obtained from conformational analysis through MD simulations, showing the relative populations and energies of different conformers.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. In the context of 3-(4-Isopropylphenyl)butanal, QSPR studies on analogous compounds, such as other aromatic aldehydes and substituted butanals, provide valuable insights into its potential behavior and characteristics. These models are instrumental in predicting properties without the need for extensive experimental measurements, thereby accelerating the chemical design and assessment process.

Development and Validation of Molecular Descriptors

The foundation of any QSPR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, including its topology, geometry, and electronic properties. The development of robust QSPR models for compounds analogous to 3-(4-Isopropylphenyl)butanal involves a systematic process of descriptor generation and validation.

Descriptor Classes: A wide array of molecular descriptors can be calculated to represent the structural attributes of aromatic aldehydes. These are often categorized into several classes:

Constitutional Descriptors (0D & 1D): These are the simplest descriptors, derived directly from the molecular formula and connectivity. They include molecular weight, atom counts, bond counts, and molecular formula.

Topological Descriptors (2D): These descriptors quantify the atomic connectivity within the molecule. Examples include the Wiener index, Randić index, and Kier & Hall molecular connectivity indices, which describe aspects of molecular size, branching, and cyclicity.

Geometrical Descriptors (3D): Derived from the 3D coordinates of the atoms, these descriptors provide information about the molecule's shape and size. Examples include the molecular surface area, molecular volume, and principal moments of inertia.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Key descriptors include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. jmaterenvironsci.com

Development and Validation Process: The development of a QSPR model involves several key steps:

Data Set Preparation: A diverse set of molecules with known experimental values for the property of interest is compiled. This set is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset using specialized software.

Variable Selection: To avoid overfitting and to create a parsimonious model, a subset of the most relevant descriptors is selected. Techniques like genetic algorithms, stepwise multiple linear regression, and principal component analysis are often employed for this purpose. researchgate.netnih.gov

Model Building: A mathematical relationship between the selected descriptors and the property of interest is established using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN).

Model Validation: The predictive power and robustness of the developed QSPR model are rigorously assessed.

Validation Metrics: Several statistical parameters are used to validate the performance of a QSPR model:

Coefficient of Determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.

Leave-One-Out Cross-Validated R² (Q²): A measure of the model's internal predictive ability.

External Validation (R²_pred): The R² value calculated for the external test set, which provides an unbiased assessment of the model's predictive power on new data.

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |

| Quantum-Chemical | HOMO, LUMO, Dipole Moment | Electronic properties and reactivity |

Predictive Modeling for Chemical Behavior and Reactivity Profiles

Once validated, QSPR models can be used to predict the chemical behavior and reactivity of new or untested compounds like 3-(4-Isopropylphenyl)butanal. These predictions are based on the established mathematical relationships between molecular structure and specific properties.

Predicting Physicochemical Properties: QSPR models have been successfully applied to predict a wide range of physicochemical properties for aldehydes and related compounds. For instance, studies have developed models to predict the boiling points of aliphatic aldehydes and alkanones using novel molecular distance-edge vectors. pku.edu.cn Other research has focused on modeling the thermal energy of aliphatic aldehydes using constitutional, charge, and molecular property descriptors. researchgate.net For aromatic aldehydes, QSPR models have been developed to predict properties like the 17O carbonyl chemical shifts, which are important for structural elucidation. nih.gov

Predicting Reactivity and Biological Activity: Beyond physicochemical properties, QSPR can also predict the reactivity and biological interactions of molecules. The reactivity of an aldehyde is largely governed by the electronic and steric environment of the carbonyl group. Quantum-chemical descriptors such as the charge on the carbonyl carbon and the LUMO energy are often crucial in these models as they relate to the susceptibility of the molecule to nucleophilic attack.

For example, QSTR (Quantitative Structure-Toxicity Relationship) studies on aromatic aldehydes have utilized electronic and topological descriptors to predict their acute toxicity to aquatic organisms like Tetrahymena pyriformis. jmaterenvironsci.comresearchgate.net These models often find that hydrophobicity (log P) and electronic parameters are key predictors of toxicity.

Research Findings from Analogous Compounds:

A study on a series of 77 aromatic aldehydes established a quantitative structure-toxicity relationship for their acute toxicity against Tetrahymena pyriformis. researchgate.net The models were developed using principal component analysis, multiple linear regression, and multiple nonlinear regression, and were validated internally and externally. researchgate.net

Another study focused on the thermal energy of 24 aliphatic aldehydes, developing multiple linear regression models with good correlation between selected descriptors and thermal energy. researchgate.net Similarly, a QSPR study on the boiling points of 72 aldehydes and alkanones demonstrated a high correlation using a novel molecular distance-edge vector. pku.edu.cn

| Property Predicted | Analogous Compound Class | Key Descriptor Types Utilized | Modeling Technique |

|---|---|---|---|

| Boiling Point | Aliphatic Aldehydes and Alkanones | Topological (Molecular Distance-Edge Vector) | Multiple Linear Regression |

| Thermal Energy | Aliphatic Aldehydes | Constitutional, Charge, Molecular Properties | Multiple Linear Regression |

| Aquatic Toxicity | Aromatic Aldehydes | Electronic, Topological, Hydrophobicity (log P) | PCA, MLR, MNLR |

| 17O Carbonyl Chemical Shift | Substituted Benzaldehydes | Electronic, Steric | Partial Least Squares, Principal Component Regression |

Derivatives and Analog Studies of 3 4 Isopropylphenyl Butanal

Synthesis and Comprehensive Characterization of Novel Isopropylphenylbutanal Derivatives

The synthesis of novel derivatives of 3-(4-isopropylphenyl)butanal often involves multi-step reaction sequences, starting from readily available precursors. A common strategy employs the functionalization of the aromatic ring or modification of the butanal side chain to introduce diverse chemical moieties. For instance, derivatives can be prepared through electrophilic aromatic substitution on the isopropylphenyl ring, allowing the introduction of various substituents that can modulate the electronic and steric properties of the molecule.

Following synthesis, a comprehensive characterization of these new chemical entities is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Characterization Techniques:

| Spectroscopic Method | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and the stereochemistry. 1H and 13C NMR are fundamental for structural elucidation. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule, such as the carbonyl group (C=O) of the aldehyde and any newly introduced functionalities. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer further structural insights. |

While specific novel derivatives of 3-(4-isopropylphenyl)butanal and their detailed spectral data are not extensively reported in publicly available literature, the general synthetic and characterization principles for aromatic aldehydes and their derivatives are well-established and would be applied in such studies.

Structure-Reactivity Relationships within the this compound Chemical Space

The relationship between the chemical structure of 3-(4-isopropylphenyl)butanal derivatives and their reactivity is a key area of investigation. Modifications to the molecule can significantly influence its chemical behavior, including its susceptibility to oxidation, reduction, and nucleophilic attack at the aldehyde carbonyl group.

Studies on related 3-arylisoquinolinones have shown that the position of substituents on the aryl ring can dramatically enhance certain biological activities. For example, meta-substitution on the aryl ring was found to be significantly more potent than para-substitution in antiproliferative assays nih.govresearchgate.net. This suggests that the spatial arrangement of functional groups in derivatives of 3-(4-isopropylphenyl)butanal could similarly have a profound impact on their chemical and biological properties.

The electronic nature of substituents on the phenyl ring plays a critical role. Electron-donating groups, such as the isopropyl group already present, tend to increase the electron density on the aromatic ring and can influence the reactivity of the aldehyde. Conversely, the introduction of electron-withdrawing groups would be expected to decrease the electron density, potentially altering reaction pathways and rates.

Investigation of Chiral Analogs and Stereoisomeric Effects on Chemical Properties

3-(4-Isopropylphenyl)butanal possesses a chiral center at the third carbon of the butanal chain, meaning it can exist as two enantiomers (R and S forms). The separation and characterization of these enantiomers are crucial, as they can exhibit different chemical and biological properties. The distinct spatial arrangement of atoms in each enantiomer can lead to different interactions with other chiral molecules, such as enzymes or receptors in a biological system.

The separation of enantiomers is often achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase nih.govvt.eduamericanpharmaceuticalreview.comnih.govjiangnan.edu.cn. These methods exploit the differential interaction of the enantiomers with the chiral environment of the column, allowing for their separation and individual characterization.

Once separated, the chemical properties of each enantiomer can be investigated. For instance, their rates of reaction with other chiral reagents can differ, a phenomenon known as kinetic resolution. While specific studies on the stereoisomeric effects on the chemical properties of 3-(4-isopropylphenyl)butanal are not widely documented, the principles of stereochemistry dictate that such differences are to be expected.

Design and Synthesis of Bioisosteric Replacements and Functional Group Modifications

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to modulate the properties of a lead compound nih.govnih.govcambridgemedchemconsulting.comchem-space.com. In the context of 3-(4-isopropylphenyl)butanal, bioisosteric replacements for the isopropylphenyl group could be designed to improve properties such as metabolic stability or binding affinity to a biological target.

Potential bioisosteres for the phenyl ring include other aromatic heterocycles or non-aromatic cyclic systems that can mimic its size and shape. For the isopropyl group, other alkyl groups or functional groups with similar steric bulk could be considered. The goal of such modifications is to create analogs that retain the desired chemical or biological activity while potentially offering advantages in other aspects.

The design of these bioisosteric replacements often involves computational modeling to predict how the new analog will interact with its environment. The synthesis of these designed molecules would then follow established synthetic organic chemistry protocols. The evaluation of these new compounds would provide valuable insights into the structure-property relationships within this chemical class.

Catalytic Transformations Involving 3 4 Isopropylphenyl Butanal

Heterogeneous Catalysis for Selective Chemical Transformations

Heterogeneous catalysis, where the catalyst and reactants exist in different phases, offers significant advantages in terms of catalyst separation and recycling. For the synthesis of 3-(4-isopropylphenyl)butanal, a key heterogeneous catalytic process is the hydroformylation of 4-isopropylstyrene.

The design of heterogeneous catalysts for the hydroformylation of styrene (B11656) derivatives, such as 4-isopropylstyrene, often revolves around immobilizing a catalytically active metal, typically rhodium, on a solid support. The choice of support and the method of metal deposition are crucial in determining the catalyst's activity, selectivity, and stability.

Commonly used support materials include silica (B1680970) (SiO2), alumina (B75360) (Al2O3), zeolites, and porous organic polymers. These materials provide a high surface area for the dispersion of the active metal species, preventing their agglomeration and deactivation. The synthesis of such catalysts can be achieved through various methods, including impregnation, ion exchange, and encapsulation.

For instance, a rhodium catalyst supported on a nitrogen-doped silica has been developed for the hydroformylation of alkenes. The presence of nitrogen-containing functional groups on the support can aid in anchoring the rhodium complexes, enhancing catalyst stability. Characterization of these heterogeneous catalysts is essential to understand their structure-activity relationships. Techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), Fourier-transform infrared spectroscopy (FTIR), and transmission electron microscopy (TEM) are employed to determine the crystalline structure, elemental composition, surface functional groups, and morphology of the catalyst.

In the context of producing 3-(4-isopropylphenyl)butanal, the goal is to design a catalyst that favors the formation of the linear aldehyde over the branched isomer. While detailed studies on 4-isopropylstyrene are limited, research on the hydroformylation of styrene provides valuable insights. Zeolite-encapsulated rhodium catalysts, for example, have shown high regioselectivity to the linear aldehyde in the hydroformylation of propene, suggesting that confining the active sites within a structured porous material can steer the reaction towards the desired product.

The yield of 3-(4-isopropylphenyl)butanal and the selectivity towards this linear isomer in the hydroformylation of 4-isopropylstyrene are highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, pressure of syngas (a mixture of carbon monoxide and hydrogen), the ratio of CO to H2, and the solvent.

For rhodium-catalyzed hydroformylation of styrene, lower temperatures generally favor the formation of the branched aldehyde, while higher temperatures can lead to increased isomerization and hydrogenation side reactions. The pressure of syngas influences the reaction rate and the stability of the catalyst. A higher pressure can increase the concentration of reactants at the catalytic sites, but may also lead to catalyst deactivation.

The CO/H2 ratio is a critical parameter for controlling selectivity. For the synthesis of aldehydes, a 1:1 ratio is often employed. The choice of solvent can also impact the reaction by influencing the solubility of the reactants and the stability of the catalytic species.

| Parameter | Typical Range for Styrene Hydroformylation | Expected Effect on 3-(4-Isopropylphenyl)butanal Synthesis |

| Temperature | 80-120 °C | Higher temperatures may increase the rate but could decrease selectivity to the desired linear aldehyde. |

| Syngas Pressure | 20-100 bar | Higher pressure generally increases the reaction rate. |

| CO/H₂ Ratio | 1:1 to 1:2 | A 1:1 ratio is common for aldehyde synthesis. |

| Catalyst | Supported Rhodium | The nature of the support and ligands influences activity and selectivity. |

| Solvent | Toluene, THF, Dichloromethane | The solvent can affect substrate and catalyst solubility and stability. |

Homogeneous Catalysis Applications in Reactions of 3-(4-Isopropylphenyl)butanal

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often offers higher activity and selectivity compared to heterogeneous systems due to the well-defined nature of the active sites. The synthesis of 3-(4-isopropylphenyl)butanal via hydroformylation of 4-isopropylstyrene is a prime example of a homogeneously catalyzed reaction.

Rhodium complexes with phosphine (B1218219) or phosphite (B83602) ligands are the most effective catalysts for this transformation. The electronic and steric properties of the ligands play a crucial role in controlling the regioselectivity of the reaction. For the synthesis of 3-(4-isopropylphenyl)butanal, the desired product is the linear aldehyde. While the hydroformylation of styrene typically yields the branched aldehyde as the major product, specific ligand design can invert this selectivity.

For instance, the use of bulky phosphite ligands or ligands with strong π-acceptor properties has been shown to favor the formation of the linear aldehyde in the hydroformylation of styrene. DFT (Density Functional Theory) studies on the hydroformylation of substituted styrenes have shown that the electronic properties of the substituents on the aromatic ring can influence the regioselectivity, with electron-donating groups often favoring the branched isomer. The isopropyl group at the para position is an electron-donating group, which would suggest a preference for the branched aldehyde. Therefore, careful selection of ligands is necessary to steer the reaction towards the desired linear product.

The following table presents representative data for the rhodium-catalyzed hydroformylation of styrene with different ligands, illustrating the impact of ligand structure on regioselectivity.

| Ligand | Branched/Linear Ratio | Reference |

| PPh₃ | 9:1 | General observation |

| (R,S)-BINAPHOS | 98:2 (for branched) | Asymmetric hydroformylation studies |

| Bulky Phosphites | Can favor linear product | Ligand design studies |

Exploration of Organocatalysis and Biocatalysis for Asymmetric Syntheses

While the primary focus of catalysis for 3-(4-isopropylphenyl)butanal is often its synthesis, there is growing interest in developing asymmetric transformations to access enantiomerically pure forms of this and related chiral aldehydes. Organocatalysis and biocatalysis offer promising avenues for such asymmetric syntheses.

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For aldehydes like 3-(4-isopropylphenyl)butanal, organocatalytic methods such as asymmetric aldol (B89426) reactions, Michael additions, and α-functionalizations could be envisioned. For example, an enamine-based organocatalyst could be used to activate 3-(4-isopropylphenyl)butanal for a stereoselective reaction with an electrophile. While specific examples involving 3-(4-isopropylphenyl)butanal are not prominent in the literature, the general principles of organocatalysis are well-established for a wide range of aldehydes.

Biocatalysis , the use of enzymes or whole microorganisms as catalysts, offers unparalleled selectivity under mild reaction conditions. For 3-(4-isopropylphenyl)butanal, biocatalytic methods could be employed for its stereoselective reduction to the corresponding alcohol or for its deracemization. Enzymes such as alcohol dehydrogenases (ADHs) are known to catalyze the stereoselective reduction of a broad range of aldehydes and ketones. A biocatalytic approach could also be used for the synthesis of chiral precursors to 3-(4-isopropylphenyl)butanal. For instance, the asymmetric hydrogenation of an unsaturated precursor, (E)-3-(4-isopropylphenyl)but-2-enal, could be achieved using an enoate reductase.

Detailed Mechanistic Studies of Catalyzed Reactions

Understanding the reaction mechanism is crucial for the rational design of more efficient and selective catalysts. For the synthesis of 3-(4-isopropylphenyl)butanal via hydroformylation, the mechanism of the rhodium-catalyzed reaction has been extensively studied, primarily using styrene as a model substrate.

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of elementary steps:

Ligand Dissociation: A phosphine or CO ligand dissociates from the rhodium precursor to create a vacant coordination site.

Olefin Coordination: The alkene (4-isopropylstyrene) coordinates to the rhodium center.

Hydride Migration: A hydride ligand migrates to one of the olefinic carbons. This step determines the regioselectivity. Migration to the internal carbon leads to the linear alkyl-rhodium intermediate, while migration to the terminal carbon results in the branched intermediate.

CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl bond to form an acyl-rhodium complex.

Oxidative Addition of H₂: Dihydrogen adds to the rhodium center.

Reductive Elimination: The aldehyde product is eliminated, regenerating the active catalyst.

DFT studies have been instrumental in elucidating the energetics of these steps and explaining the origins of regioselectivity. For styrene, the formation of the branched alkyl-rhodium intermediate is generally kinetically and thermodynamically favored due to the electronic stabilization of the benzylic carbon. To favor the linear product, 3-(4-isopropylphenyl)butanal, the catalyst system must be designed to disfavor the formation of the branched intermediate or to promote the isomerization of the branched intermediate to the linear one. Sterically demanding ligands can play a significant role in directing the hydride migration to the terminal carbon, thus favoring the linear product.

3 4 Isopropylphenyl Butanal As a Precursor in Advanced Materials Research

Synthesis of Polymer Monomers and Functional Polymeric Materials from Isopropylphenylbutanal

The aldehyde functionality in 3-(4-isopropylphenyl)butanal is a key feature that allows for its potential use in polymer synthesis. Aldehydes are known to participate in various polymerization reactions, and the presence of the bulky isopropylphenyl group could impart unique properties to the resulting polymers, such as thermal stability and solubility in organic solvents.

One theoretical pathway involves the conversion of 3-(4-isopropylphenyl)butanal into a polymerizable monomer. For instance, the aldehyde group could be chemically modified to introduce a vinyl or acrylic functionality, rendering the molecule suitable for free-radical polymerization. The resulting polymer would feature the isopropylphenyl group as a pendant moiety, influencing the polymer's physical and chemical characteristics.

Furthermore, 3-(4-isopropylphenyl)butanal could potentially be used in condensation polymerization reactions. britannica.com Aromatic aldehydes can react with compounds containing active methylene (B1212753) groups or with phenols to form resins. britannica.com The specific structure of 3-(4-isopropylphenyl)butanal could lead to polymers with distinct properties compared to those derived from simpler aldehydes. Research on the copolymerization of substituted benzaldehydes has shown that the electronic nature of the substituents on the aromatic ring can influence the reactivity of the monomer and the properties of the resulting copolymer. acs.orgthieme-connect.comresearchgate.net

The aldehyde group can also be a site for post-polymerization modification. cdp-innovation.comresearchgate.net For example, a polymer backbone containing pendant 3-(4-isopropylphenyl)butanal units could be further functionalized through reactions of the aldehyde group, such as reductive amination or Wittig reactions, to introduce new chemical functionalities and tailor the material's properties for specific applications.

Table 1: Potential Polymerization Strategies for 3-(4-Isopropylphenyl)butanal

| Polymerization Strategy | Description | Potential Polymer Properties |

| Conversion to Vinyl/Acryl Monomer | Chemical modification of the aldehyde group to an alkene, followed by radical polymerization. | Thermoplastic with potential for high thermal stability and solubility in organic solvents. |